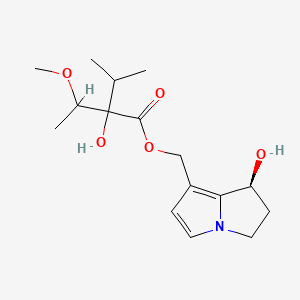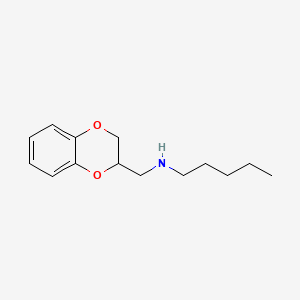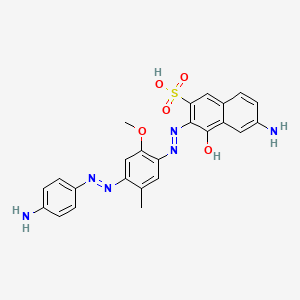
17H-Cyclopenta(a)phenanthren-17-one, 1,2,3,4,15,16-hexahydro-11-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
17H-Cyclopenta(a)phenanthren-17-one, 1,2,3,4,15,16-hexahydro-11-methyl- is a heterocyclic organic compound with the molecular formula C18H18O It is a derivative of cyclopenta[a]phenanthrene and is characterized by its unique structure, which includes a cyclopenta ring fused to a phenanthrene core
Preparation Methods
The synthesis of 17H-Cyclopenta(a)phenanthren-17-one, 1,2,3,4,15,16-hexahydro-11-methyl- involves several steps. One common synthetic route includes the cyclization of appropriate precursors under specific reaction conditions. The reaction typically requires a catalyst and controlled temperature to ensure the correct formation of the cyclopenta and phenanthrene rings. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
17H-Cyclopenta(a)phenanthren-17-one, 1,2,3,4,15,16-hexahydro-11-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced products.
Scientific Research Applications
17H-Cyclopenta(a)phenanthren-17-one, 1,2,3,4,15,16-hexahydro-11-methyl- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.
Biology: The compound’s structure makes it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a pharmacophore in drug design.
Industry: It is used in the development of materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 17H-Cyclopenta(a)phenanthren-17-one, 1,2,3,4,15,16-hexahydro-11-methyl- involves its interaction with molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into specific binding sites, modulating the activity of these targets. This interaction can lead to various biological effects, depending on the pathway involved .
Comparison with Similar Compounds
17H-Cyclopenta(a)phenanthren-17-one, 1,2,3,4,15,16-hexahydro-11-methyl- can be compared with other similar compounds, such as:
Cyclopenta[a]phenanthrene: This compound shares a similar core structure but lacks the hexahydro and methyl groups, resulting in different chemical properties and reactivity.
Phenanthrene derivatives: These compounds have a phenanthrene core but differ in the substituents attached, leading to variations in their chemical behavior and applications.
The uniqueness of 17H-Cyclopenta(a)phenanthren-17-one, 1,2,3,4,15,16-hexahydro-11-methyl- lies in its specific structural features, which confer distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
CAS No. |
42349-31-5 |
|---|---|
Molecular Formula |
C18H18O |
Molecular Weight |
250.3 g/mol |
IUPAC Name |
11-methyl-1,2,3,4,15,16-hexahydrocyclopenta[a]phenanthren-17-one |
InChI |
InChI=1S/C18H18O/c1-11-10-16-14(8-9-17(16)19)15-7-6-12-4-2-3-5-13(12)18(11)15/h6-7,10H,2-5,8-9H2,1H3 |
InChI Key |
HNQDYVNOYSQBGJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(CCC2=O)C3=C1C4=C(CCCC4)C=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


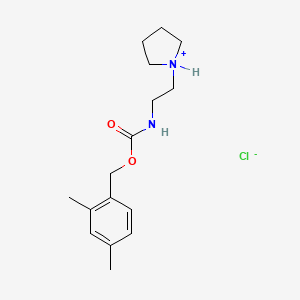
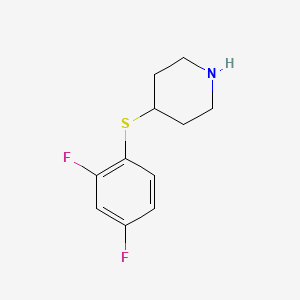
![5-[(2-hydroxyphenyl)diazenyl]-6-methyl-2-sulfanylidene-1H-pyrimidin-4-one](/img/structure/B13742828.png)


![butyl 4-[3-[3-(dimethylamino)propoxy]indazol-1-yl]benzoate](/img/structure/B13742855.png)


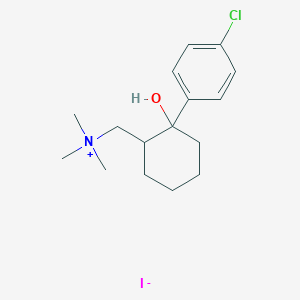
![tert-butyl N-[(2S)-1,4-diamino-1,4-dioxobutan-2-yl]carbamate](/img/structure/B13742871.png)
